
ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
“Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains an ethyl group, a hydroxyethyl group, a methyl group, and a pyrazole group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the pyrazole ring would contribute to the aromaticity of the compound .
Chemical Reactions Analysis
Ethers, which this compound appears to contain, are known to undergo reactions such as acidic cleavage . Acrylates, which this compound may be similar to, are known for their reactivity and can undergo polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as acrylates, are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Polyazanaphthalenes Synthesis : Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives can be used to synthesize a variety of heterocyclic compounds, including polyazanaphthalenes. This involves reactions with various nucleophilic reagents leading to diverse structural derivatives with potential applications in chemical synthesis and materials science (Harb et al., 1989).
Novel Derivatives for Biological Evaluation : The synthesis of novel derivatives from ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate, characterized by techniques like IR, NMR, and X-ray crystal diffraction, provides a platform for exploring new compounds. These derivatives are evaluated for potential biological activities, such as anticancer properties (Zheng et al., 2010).
Efficient Synthesis of Heterocycles : Utilization of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate in the synthesis of novel heterocyclic compounds, like pyrazolo[3,4-b]pyridine derivatives, through efficient condensation reactions, is valuable for pharmaceutical and material science research (Ghaedi et al., 2015).
Crystallography and Molecular Structure
Crystal Structure Analysis : Research on the crystal structure of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives offers insights into molecular configurations and intermolecular interactions. This knowledge is pivotal in understanding the physicochemical properties of these compounds, potentially guiding their applications in various fields (Minga, 2005).
Auxin Activities and Agricultural Applications : The synthesis and characterization of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives and their analysis for auxin activities reveal potential agricultural applications. Understanding these activities can lead to the development of new agrochemicals (Yue et al., 2010).
Medicinal Chemistry and Pharmacology
Anticancer Properties : Some derivatives of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate exhibit anticancer properties. Preliminary biological evaluations show potential in suppressing lung cancer cell growth, indicating its significance in medicinal chemistry research (Zheng et al., 2010).
Cytotoxic Activity Against Tumor Cell Lines : Studies on the cytotoxic properties of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives against tumor cell lines highlight their potential in cancer research. These findings are crucial for developing new therapeutic agents (Kodadi et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)8-6-10-11(4-5-12)7(8)2/h6,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTFYRNOWNLPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148889 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1108725-12-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)
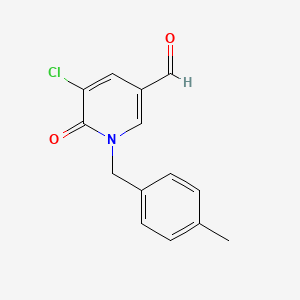
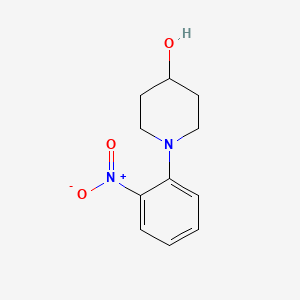
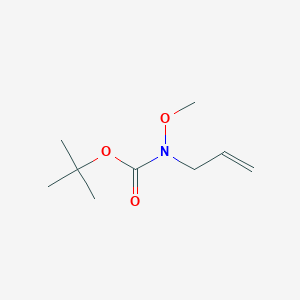
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
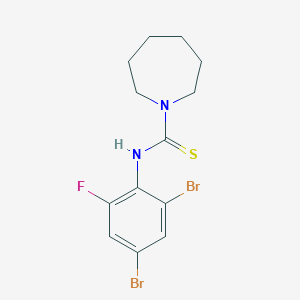
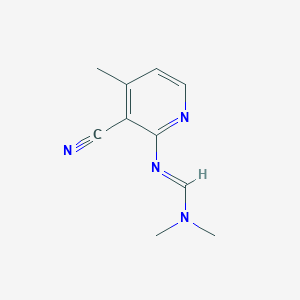
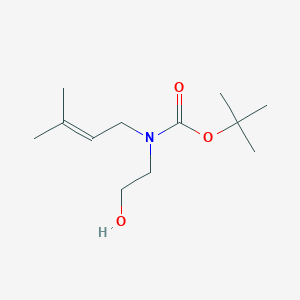
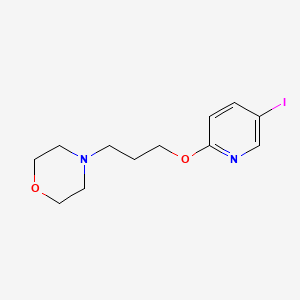
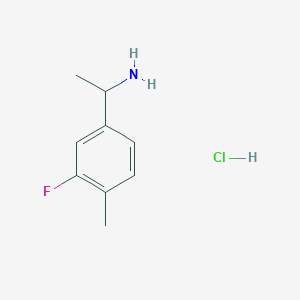
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)
![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)